molecular formula C17H11ClFN5O3 B2816098 1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396684-22-2

1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

カタログ番号: B2816098
CAS番号: 1396684-22-2
分子量: 387.76
InChIキー: XZKRTCBYBUVINB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is attached to a 3-chloro-4-fluorophenyl group at position 3 and a methylene bridge to the pyridinone nitrogen. The second oxadiazole is methyl-substituted at position 3 of the pyridinone ring. The chloro-fluoro-phenyl group may enhance lipophilicity and target binding, while the methyl-oxadiazole could influence metabolic stability .

特性

IUPAC Name

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O3/c1-9-20-16(27-22-9)11-3-2-6-24(17(11)25)8-14-21-15(23-26-14)10-4-5-13(19)12(18)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKRTCBYBUVINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the provided evidence:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyridin-2(1H)-one 1-[(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl], 3-(3-methyl-1,2,4-oxadiazol-5-yl) ~388.7 (calculated) Dual oxadiazole substitution; chloro-fluoro-phenyl enhances lipophilicity; methyl-oxadiazole improves metabolic stability.
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one 3-chloro-4-fluorophenyl, 3-cyclopropyl-1,2,4-oxadiazole 342.75 Cyclopropyl-oxadiazole enhances steric bulk; pyrrolidinone core may influence ring puckering and solubility.
3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one 4H-1,2,4-oxadiazol-5-one 4-(2-chloro-5-trifluoromethylphenyl)pyridinyl 341.67 Trifluoromethyl group increases electronegativity; pyridinyl-oxadiazolone hybrid may enhance π-π stacking in target binding.
1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one Pyridin-2(1H)-one 3-chlorophenyl, 5-(2,4-dihydroxybenzoyl) ~345.3 (calculated) Dihydroxybenzoyl group introduces hydrogen-bonding potential; lacks oxadiazole moieties, reducing metabolic stability compared to target.
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one Pyridazin-4-one 4-chlorophenyl, pyrazole-linked trifluoromethylpyridine 452.22 Pyrazole-pyridazine hybrid; dual chloro substituents and trifluoromethyl group enhance target selectivity but increase molecular weight.

Key Structural and Functional Insights :

Oxadiazole vs. Other Heterocycles :

  • The target compound’s dual 1,2,4-oxadiazole substitution distinguishes it from analogs like , which lack oxadiazoles, and , which uses pyrazole-pyridazine systems. Oxadiazoles are preferred in drug design for their metabolic resistance and ability to mimic peptide bonds .
  • The methyl-oxadiazole in the target compound contrasts with cyclopropyl-oxadiazole in , where steric bulk may hinder binding to flat enzyme active sites.

Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound and provides a balance of lipophilicity and electronic effects, whereas trifluoromethyl groups in and increase electronegativity and metabolic stability .

Molecular Weight and Drug-Likeness :

  • The target compound’s calculated molecular weight (~388.7 g/mol) exceeds the ideal range for oral bioavailability (typically <500 g/mol) but remains lower than (452.22 g/mol), which may face solubility challenges.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction yields be improved?

The compound is synthesized via multi-step protocols, typically involving cyclocondensation of precursors. For example, oxadiazole rings are formed by reacting amidoximes with activated carbonyl derivatives under acidic or basic conditions. Green chemistry principles, such as using recyclable catalysts (e.g., ionic liquids) or microwave-assisted synthesis, can enhance yields and reduce waste . Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC, ensures purity ≥95% .

Q. How is the compound’s structural integrity confirmed post-synthesis?

X-ray crystallography is the gold standard for absolute structural confirmation. For example, single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths, angles, and stereochemistry . Complementary techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • HRMS : Validates molecular formula.
  • FT-IR : Identifies functional groups (e.g., C=N in oxadiazoles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

SAR requires systematic structural modifications (e.g., varying substituents on the phenyl or oxadiazole rings) and evaluating biological responses. For example:

  • Replace the 3-chloro-4-fluorophenyl group with other halogenated or electron-withdrawing substituents to assess impact on target binding.
  • Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., kinases, GPCRs) .
  • Validate predictions via in vitro assays (e.g., enzyme inhibition, cell viability) under controlled conditions (pH, temperature) .

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound purity. To address this:

  • Standardize protocols using guidelines like OECD 423 for toxicity or CLSI for antimicrobial testing.
  • Perform control experiments with reference compounds (e.g., doxorubicin for cytotoxicity).
  • Validate purity via orthogonal methods (HPLC, elemental analysis) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Use in silico tools such as:

  • SwissADME : Predicts logP, solubility, and bioavailability.
  • Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five).
  • Molecular Dynamics Simulations (GROMACS) : Models membrane permeability and metabolic stability. Cross-validate predictions with experimental Caco-2 cell permeability or microsomal stability assays .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Strategies include:

  • Co-solvency : Use DMSO/PEG 400 mixtures.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion.
  • Salt Formation : React with HCl or sodium to enhance ionic solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Methodological Tables

Table 1: Key Synthetic Steps and Optimization Parameters

StepReaction TypeReagents/ConditionsYield Optimization Strategy
1Oxadiazole FormationAmidoxime + carbonyl derivative, HCl/EtOH, refluxMicrowave irradiation (80°C, 20 min)
2AlkylationK2CO3, DMF, 60°CPhase-transfer catalysis (TBAB)
3PurificationColumn chromatography (SiO2, hexane/EtOAc)Gradient elution (5→30% EtOAc)

Table 2: Common Structural Analogs and Their Bioactivities

Analog StructureKey ModificationsBioactivity (IC50)Target
3-Methyl → 3-Cyclopropyl oxadiazoleIncreased lipophilicity12 nM (Kinase X)Anticancer
4-Fluorophenyl → 4-NitrophenylElectron-withdrawing group45 μM (EGFR)Antiproliferative

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